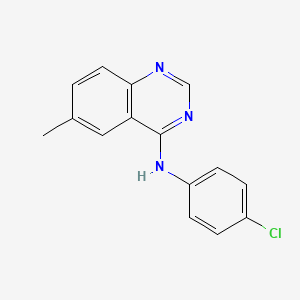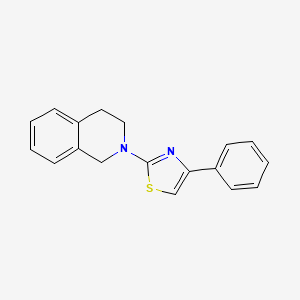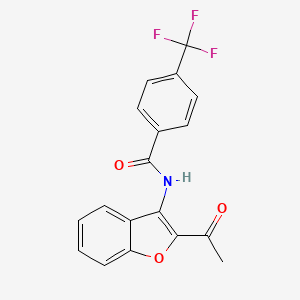
N-(4-chlorophenyl)-6-methyl-4-quinazolinamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-chlorophenyl)-6-methyl-4-quinazolinamine is a useful research compound. Its molecular formula is C15H12ClN3 and its molecular weight is 269.73 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 269.0719751 g/mol and the complexity rating of the compound is 291. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Antitumor and Antimalarial Activities
Quinazoline derivatives have shown promising results in the treatment of cancer and malaria. A study explored the synthesis and biological properties of 6-[(arylamino)methyl]-2,4-quinazolinediamines, revealing potent antimalarial, antibacterial, and antitumor activities. Among these, trimetrexate exhibited a broad spectrum of antitumor effects and underwent clinical evaluation (E. Elslager, J. Johnson, L. M. Werbel, 1983).
Anticonvulsant Activity
Certain 4(3H)-quinazolinones structurally related to methaqualone have been synthesized and evaluated for their anticonvulsant activity. Compounds with specific substitutions demonstrated promising anticonvulsant effects in preclinical models, suggesting potential therapeutic applications in epilepsy (James F. Wolfe, T. L. Rathman, M. Sleevi, James A. Campbell, T. D. Greenwood, 1990).
Optoelectronic Material Development
Quinazolines are also being investigated for their applications in optoelectronic materials. Research focusing on the synthesis and application of quinazoline derivatives in electronic devices, luminescent elements, and photoelectric conversion elements highlights the potential of these compounds in the development of novel optoelectronic materials. Polyhalogen derivatives, in particular, serve as starting materials for fluorescent quinazolines with applications in organic light-emitting diodes and colorimetric pH sensors (G. Lipunova, E. Nosova, V. Charushin, O. Chupakhin, 2018).
Antibacterial Activity
A series of N2,N4-disubstituted quinazoline-2,4-diamines has been synthesized and evaluated for their antibacterial activity against multidrug-resistant Staphylococcus aureus. This study identified compounds with low micromolar minimum inhibitory concentrations and favorable physicochemical properties, providing a foundation for future development of antibacterial agents (Kurt S. Van Horn, W. Burda, R. Fleeman, L. Shaw, Roman Manetsch, 2014).
Antihypertensive Effects
Research into novel quinazoline derivatives related to prazosin has yielded compounds with significant hypotensive effects, indicating their potential for treating hypertension without causing reflex tachycardia, a common side effect of many antihypertensive drugs (O. El-Sabbagh, M. Shabaan, H. Kadry, Ehab Saad Al‐Din, 2010).
作用機序
Safety and Hazards
特性
IUPAC Name |
N-(4-chlorophenyl)-6-methylquinazolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3/c1-10-2-7-14-13(8-10)15(18-9-17-14)19-12-5-3-11(16)4-6-12/h2-9H,1H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCEKRBZKABEJCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=CN=C2NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-(ethylsulfonyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B5552201.png)
![2-methyl-9-[(2-methyl-4-oxoquinolin-1(4H)-yl)acetyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5552209.png)

![4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-N-[3-(methylthio)phenyl]-1-piperidinecarboxamide](/img/structure/B5552229.png)

![(4-{2-[3-(hydroxymethyl)-3-(2-methoxyethyl)-1-piperidinyl]-2-oxoethyl}phenyl)methanol](/img/structure/B5552243.png)
![N-[(1,5-dimethyl-1H-indazol-3-yl)methyl]-3-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanamide hydrochloride](/img/structure/B5552244.png)
![1-(3-chlorobenzyl)-3-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]piperidine](/img/structure/B5552247.png)
![2-(3-methoxyphenyl)-5-(3-thienylcarbonyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B5552257.png)
![N-[2-(4-phenylpyrimidin-2-yl)ethyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5552261.png)
![2-(3-{[(3R*,4R*)-3-(hydroxymethyl)-4-(piperidin-1-ylmethyl)pyrrolidin-1-yl]carbonyl}phenoxy)acetamide](/img/structure/B5552283.png)
![5-(4-methylphenyl)-N-[1-(4-pyridinyl)propyl]-1H-pyrazole-3-carboxamide](/img/structure/B5552289.png)
![4-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]-2-pyrimidinyl}morpholine](/img/structure/B5552297.png)
![N'-[(2-chloro-3-quinolinyl)methylene]-2-(2-methoxyphenoxy)acetohydrazide](/img/structure/B5552303.png)
